molecular formula C20H25N3O3 B1245358 Martefragin A

Martefragin A

Cat. No.: B1245358
M. Wt: 355.4 g/mol
InChI Key: PBQNIVCBQWLBLF-LRDDRELGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Martefragin A is an indole alkaloid isolated from the red alga Martensia fragilis and has been shown to inhibit lipid peroxidation. It has a role as a metabolite and an antioxidant. It is an indole alkaloid, a member of 1,3-oxazoles, a tertiary amino compound and a monocarboxylic acid.

Scientific Research Applications

Martefragin A and Lipid Peroxidation

This compound, isolated from the Japan sea alga Martensia fragilis Harvey, has shown potent inhibitory activity against lipid peroxidation. This suggests its potential in addressing oxidative stress-related conditions (Nakagawa et al., 2003).

Synthetic Study and Drug Development

This compound has been included in synthetic studies of biologically important nitrogen-containing natural products. The focus has been on developing new methodologies and designing leading compounds for new pharmaceuticals. This underlines its significance in the field of drug discovery and design (Nakagawa, 2003).

Potential in Neurodegenerative Disease Treatment

A computational study evaluated the efficacy of various alkaloids, including this compound, against prolyl oligopeptidase (POP) - a protein involved in the development of Parkinson's disease. This compound was identified as a potential lead compound, indicating its promise in treating neurodegenerative diseases (Kulkarni, Rampogu, & Lee, 2021).

Properties

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

IUPAC Name

2-[(1S,3S)-1-(dimethylamino)-3-methylpentyl]-5-(1H-indol-3-yl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C20H25N3O3/c1-5-12(2)10-16(23(3)4)19-22-17(20(24)25)18(26-19)14-11-21-15-9-7-6-8-13(14)15/h6-9,11-12,16,21H,5,10H2,1-4H3,(H,24,25)/t12-,16-/m0/s1

InChI Key

PBQNIVCBQWLBLF-LRDDRELGSA-N

Isomeric SMILES

CC[C@H](C)C[C@@H](C1=NC(=C(O1)C2=CNC3=CC=CC=C32)C(=O)O)N(C)C

Canonical SMILES

CCC(C)CC(C1=NC(=C(O1)C2=CNC3=CC=CC=C32)C(=O)O)N(C)C

Synonyms

Martefragin A
Martefragin-A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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